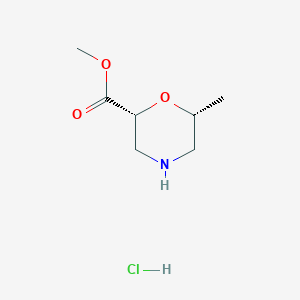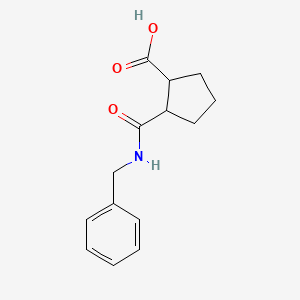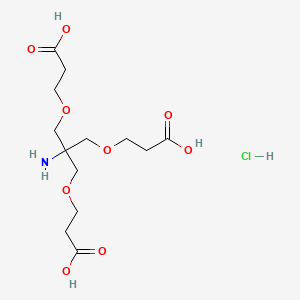
Cryptoxanthin, (+/-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is an oxygenated carotenoid and a member of the xanthophyll class. Cryptoxanthin is known for its antioxidant properties and its role as a provitamin A, meaning it can be converted into vitamin A in the human body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cryptoxanthin can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol and hexane to isolate the compound from plant materials . The chemical synthesis of cryptoxanthin involves the use of precursor compounds and specific reaction conditions to form the desired carotenoid structure. High-performance liquid chromatography (HPLC) is often used to purify the synthesized compound .
Industrial Production Methods
In industrial settings, the production of cryptoxanthin often involves the cultivation of carotenoid-rich plants, followed by extraction and purification processes. The optimization of solvent extraction methods and the use of advanced analytical techniques such as HPLC and mass spectrometry (MS) are crucial for the efficient production of high-purity cryptoxanthin .
Analyse Chemischer Reaktionen
Types of Reactions
Cryptoxanthin undergoes various chemical reactions, including oxidation, reduction, and esterification. These reactions are essential for its conversion into different forms and its interaction with other compounds .
Common Reagents and Conditions
Common reagents used in the reactions involving cryptoxanthin include oxidizing agents, reducing agents, and esterifying agents. The reaction conditions often involve specific temperatures, pH levels, and solvent systems to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of cryptoxanthin include retinal and 3-hydroxyretinal, which are important for its biological functions as a provitamin A .
Wissenschaftliche Forschungsanwendungen
Cryptoxanthin has a wide range of scientific research applications in various fields:
Chemistry: Cryptoxanthin is studied for its chemical properties and its role as a natural pigment.
Biology: In biological research, cryptoxanthin is investigated for its antioxidant properties and its effects on cellular processes.
Industry: Cryptoxanthin is used as a food additive and colorant due to its vibrant color and nutritional benefits.
Wirkmechanismus
Cryptoxanthin exerts its effects through various mechanisms:
Antioxidant Activity: Cryptoxanthin acts as an antioxidant by neutralizing free radicals and preventing oxidative damage to cells and DNA.
Provitamin A Activity: Cryptoxanthin is converted into vitamin A (retinol) in the body, which is essential for vision, immune function, and skin health.
Molecular Targets and Pathways: Cryptoxanthin interacts with various molecular targets, including enzymes involved in the metabolism of carotenoids and retinoids.
Vergleich Mit ähnlichen Verbindungen
Cryptoxanthin is similar to other carotenoids such as β-carotene, lutein, and zeaxanthin. it has unique properties that distinguish it from these compounds:
Lutein and Zeaxanthin: While lutein and zeaxanthin are primarily known for their role in eye health, cryptoxanthin has broader health benefits, including its potential to reduce the risk of certain cancers and promote bone health.
Similar compounds include:
- β-Carotene
- Lutein
- Zeaxanthin
Cryptoxanthin’s unique combination of antioxidant properties, provitamin A activity, and broader health benefits make it a valuable compound in scientific research and various applications.
Eigenschaften
CAS-Nummer |
35454-73-0 |
|---|---|
Molekularformel |
C40H56O |
Molekulargewicht |
552.9 g/mol |
IUPAC-Name |
3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol |
InChI |
InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+ |
InChI-Schlüssel |
DMASLKHVQRHNES-QQGJMDNJSA-N |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CC(CC2(C)C)O)C)/C)/C |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B12291023.png)




![6,7-dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one](/img/structure/B12291055.png)

![tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B12291063.png)

![Benzoic acid,3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]-](/img/structure/B12291069.png)
![3,11,19-Tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),2,5,7,9(27),13,15,17(26),21,23-decaene-7,15,23-triol](/img/structure/B12291076.png)

